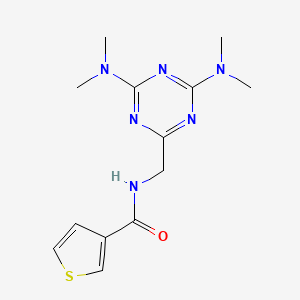

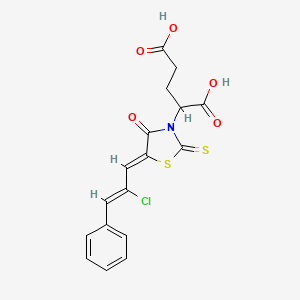

![molecular formula C18H16N4O2S2 B2613180 N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895420-12-9](/img/structure/B2613180.png)

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

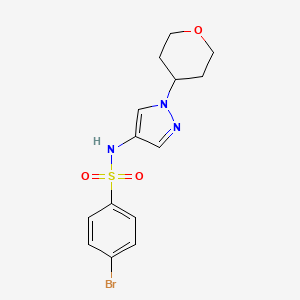

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” can be analyzed using spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, its molecular weight is 384.47. More specific properties like melting point, boiling point, etc., are not available in the retrieved information.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide and its derivatives are studied for their inhibitory action on human carbonic anhydrase isozymes, specifically hCA I, II, IX, and XII. These enzymes are crucial in various physiological processes, and their inhibition is explored for potential therapeutic applications, particularly in treating tumors associated with hCA IX and XII isoforms. The sulfonamides exhibited low nanomolar inhibition, indicating their potency and potential in medical chemistry and enzyme inhibition studies (Alafeefy et al., 2015).

Anticancer Activity

The compound's derivatives have been synthesized and evaluated for their anticancer activity. A majority of the synthesized compounds showed cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. The compounds also demonstrated apoptosis-inducing activity, indicating their potential as anticancer agents. The notable activity against these cell lines and the induction of apoptosis highlight their potential role in cancer treatment and the need for further exploration in anticancer therapy (Żołnowska et al., 2016).

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against different bacteria and fungi. The research indicates that some of these derivatives exhibit promising antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Hassan, 2013).

Safety and Hazards

The safety and hazards associated with “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” are not explicitly mentioned in the retrieved information. It is intended for research use only and is not intended for human or veterinary use.

Orientations Futures

The future directions for research on “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer properties . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, like “N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide”, have been studied for their diverse pharmacological activities . They have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . The specific targets of these compounds can vary depending on their structure and the disease condition they are designed to treat.

Mode of Action

The mode of action of these compounds often involves interactions with specific target receptors. For instance, the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

The affected pathways can vary widely depending on the specific targets of the compound. For example, some compounds with a similar structure have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds .

Propriétés

IUPAC Name |

N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c23-26(24,16-9-5-2-6-10-16)19-12-11-15-13-25-18-20-17(21-22(15)18)14-7-3-1-4-8-14/h1-10,13,19H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKUWAQMUOUMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613101.png)

![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)

![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)